1-Bromonaphthalene
Overview
Description
1-Bromonaphthalene is an organic compound with the formula C₁₀H₇Br. It is one of two isomeric bromonaphthalenes, the other being 2-bromonaphthalene. Under normal conditions, this compound is a colorless liquid. This compound is widely used in various scientific and industrial applications due to its unique chemical properties .
Mechanism of Action
. . . .
Mode of Action
1-Bromonaphthalene exhibits many reactions typical of aryl bromides . The bromide can be displaced by cyanide to give the nitrile . It forms a Grignard reagent and organolithium compound . 1-Lithionaphthalene can be further lithiated to give 1,8-dilithionaphthalene, a precursor to peri-naphthalene compounds .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving aryl bromides . The displacement of bromide by cyanide to form the nitrile, and the formation of Grignard reagents and organolithium compounds, are key reactions in these pathways .
Pharmacokinetics
Given its chemical structure and properties, it is likely to have similar adme (absorption, distribution, metabolism, and excretion) properties to other aryl bromides
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interactions with its targets, the aryl bromides . The displacement of bromide by cyanide and the formation of Grignard reagents and organolithium compounds can lead to various downstream effects, including the synthesis of new organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the reactions it undergoes are likely to be sensitive to conditions such as temperature, pH, and the presence of other chemicals
Preparation Methods
1-Bromonaphthalene is typically synthesized by the bromination of naphthalene. The reaction involves treating naphthalene with bromine (Br₂) in the presence of a solvent such as carbon tetrachloride. The reaction proceeds as follows :
C10H8+Br2→C10H7Br+HBr
In industrial settings, the preparation method involves adding industrial naphthalene, dichloroethane, and hydrobromic acid into a reaction flask. Hydrogen peroxide is then added dropwise at normal temperature, and the reaction is maintained at 40-45°C. After the reaction, the mixture is separated, and this compound is obtained through distillation .
Chemical Reactions Analysis
1-Bromonaphthalene undergoes various chemical reactions typical of aryl bromides:
Substitution Reactions: Bromide can be displaced by cyanide to form the corresponding nitrile.
Formation of Grignard Reagents: It reacts with magnesium to form a Grignard reagent, which can be further used in various organic syntheses.
Organolithium Compounds: It can form organolithium compounds, such as 1-lithionaphthalene, which can be further lithiated to give 1,8-dilithionaphthalene.
Common reagents used in these reactions include cyanide salts, magnesium, and lithium. The major products formed from these reactions are nitriles, Grignard reagents, and organolithium compounds.
Scientific Research Applications
1-Bromonaphthalene has several applications in scientific research:
Comparison with Similar Compounds
1-Bromonaphthalene can be compared with other similar compounds such as:
1-Chloronaphthalene: Similar in structure but contains a chlorine atom instead of bromine.
1-Fluoronaphthalene: Contains a fluorine atom instead of bromine.
2-Bromonaphthalene: An isomer of this compound with the bromine atom at the 2-position.
The uniqueness of this compound lies in its specific reactivity and applications in various fields, which are influenced by the presence of the bromine atom at the 1-position.
Properties
IUPAC Name |
1-bromonaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKQHBOKULLWDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30861681 | |
Record name | Naphthalene, 1-bromo- | |
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Molecular Weight |
207.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Oily liquid; mp = 0.2-0.7 deg C or 6.2 deg C (depends on form of solid); [Merck Index] Thick colorless liquid with a pungent odor; [Hawley] Light yellow oily liquid; mp = -1 deg C; [MSDSonline] | |
Record name | 1-Bromonaphthalene | |
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Vapor Pressure |
0.00973 [mmHg] | |
Record name | 1-Bromonaphthalene | |
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CAS No. |
90-11-9, 27497-51-4 | |
Record name | 1-Bromonaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90-11-9 | |
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Record name | alpha-Bromonaphthalene | |
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Record name | Naphthalene, bromo- | |
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Record name | 1-BROMONAPHTHALENE | |
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Record name | Naphthalene, 1-bromo- | |
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Record name | Naphthalene, 1-bromo- | |
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Record name | 1-bromonaphthalene | |
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Record name | 1-BROMONAPHTHALENE | |
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Synthesis routes and methods
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